![molecular formula C9H11N3O2 B2422506 N-Cbz-guanidine CAS No. 16706-54-0](/img/structure/B2422506.png)
N-Cbz-guanidine
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Overview
Description
N-Cbz-guanidine, also known as benzyl amino (imino)methylcarbamate, is a chemical compound that has gained significant attention in scientific research. It has a molecular weight of 193.21 . It is a guanidine derivative that has been used in various biochemical and physiological studies due to its unique properties.
Synthesis Analysis
This compound can be synthesized through various methods. One method involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H11N3O2 . The InChI code for this compound is 1S/C9H11N3O2/c10-8(11)12-9(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13) .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been utilized as a reagent for converting amines to protected guanidines efficiently . It has also been employed in the synthesis of guanidine alkaloids, such as martinelline and martinellic acid.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.21 . Its IUPAC name is benzyl amino (imino)methylcarbamate .
Scientific Research Applications
Reagents and Synthesis Techniques
Efficient Conversion of Amines to Protected Guanidines N-Cbz-guanidine derivatives have been utilized as reagents for converting amines to protected guanidines efficiently. Notably, N,N'-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N'-bis(ortho-bromo-Cbz)-S-methylisothiourea have shown superior performance compared to earlier known reagents. These compounds are stable under certain conditions and can be converted to guanidines through hydrogenolysis (Gers et al., 2003).
Synthesis of Alkaloids N-Cbz 2-pyrroline has been employed in the synthesis of guanidine alkaloids, such as martinelline and martinellic acid. The process utilizes a hetero Diels-Alder coupling reaction, facilitated by protic acid catalysis to achieve desired diastereocontrol (Powell & Batey, 2002).
Protective Group Strategies in Synthesis
Trifluoroacetyl as a Protecting Group The trifluoroacetyl moiety has been identified as an effective protecting group for guanidine functionality. It offers ease of cleavage under mild basic conditions and is orthogonal to Boc, Cbz, and Ddpe protecting groups, showing utility in both solution and solid-phase peptide synthesis (Bartoli, Jensen, & Kilburn, 2003).
Stereoselective Synthesis of Protected Amino Acids Di-Cbz-protected l-allo-enduracididine, a cyclic guanidine-containing nonproteinogenic amino acid, has been synthesized through a catalyst-controlled asymmetric nitroaldol reaction. The process enables the suppression of nucleophilic side reactions through full protection of the cyclic guanidine (Ohsawa et al., 2019).
Applications in Polymer and Gene Delivery Systems
Guanidinylated Bioresponsive Poly(amidoamine)s Guanidinylated polymers, such as those incorporating arginine and agmatine, have demonstrated significant potential as short hairpin RNA (shRNA) delivery carriers. These polymers showcase efficient plasmid DNA release, low cytotoxicity, and high transfection efficiency, making them suitable for gene-therapy applications (Yu et al., 2016).
Guanidinylated Bioreducible Polymer for Gene Delivery The guanidinylated bioreducible polymer (GBP) has been developed to exploit the cellular penetrating ability of guanidine groups. GBP forms stable complexes with plasmid DNA, showcases minimal cytotoxicity, and offers improved transfection efficiency. Its high cellular uptake efficiency and strong nuclear localization ability underscore its potential as an efficient gene delivery system (Kim, Lee, & Kim, 2010).
Future Directions
The future directions of N-Cbz-guanidine research could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of new guanidine derivatives, which could have potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods for this compound could also be a focus of future research .
Relevant Papers
The relevant papers on this compound include studies on its synthesis, chemical reactions, and potential applications . These papers provide valuable insights into the properties and uses of this compound.
Mechanism of Action
Target of Action
N-Cbz-guanidine is a derivative of guanidine, a versatile functional group in chemistry that has found application in a diversity of biological activities Guanidines are known to interact with various biological targets such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors .
Mode of Action
The mode of action of this compound involves its interaction with these targets. Guanidines have the ability to form hydrogen bonds, and their planarity and high basicity are some of their predominant characteristics that make this functional group very versatile for compounds with biological activity . At physiological pH, guanidine will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Biochemical Pathways
Guanidines are known to affect various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
The properties of guanidines and their derivatives can be influenced by various factors such as their chemical structure and the presence of functional groups .
Result of Action
Guanidines and their derivatives are known to have various biological effects due to their interaction with different biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system where the compound is acting .
properties
IUPAC Name |
benzyl N-(diaminomethylidene)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-8(11)12-9(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOCFRPFPKJHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16706-54-0 |
Source
|
Record name | Phenylmethyl N-(aminoiminomethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16706-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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